4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine
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Overview
Description
Preparation Methods
The synthesis of RPR131247 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of functional groups: Functional groups such as sulfonamides, amidines, and hydroxyl groups are introduced through specific reactions, including sulfonylation, amidation, and hydroxylation.
Chemical Reactions Analysis
RPR131247 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing sulfonamides to amines.
Substitution: Substitution reactions can be used to replace specific functional groups with other groups, such as halogenation or alkylation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RPR131247 has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: RPR131247 is studied for its interactions with biological molecules, such as enzymes and receptors, to understand its potential biological activities.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and modulation of biological pathways.
Mechanism of Action
RPR131247 exerts its effects through the inhibition of specific enzymes, such as trypsin-1. The compound binds to the active site of the enzyme, preventing its normal function and thereby modulating the biological pathway in which the enzyme is involved . The molecular targets and pathways involved in the mechanism of action of RPR131247 are still under investigation, but its ability to inhibit enzymes makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
RPR131247 is unique in its structure and functional groups, which contribute to its specific biological activities. Similar compounds include other alpha amino acids and derivatives, such as:
Thienopyridines: Compounds containing the thienopyridine moiety, which is also present in RPR131247.
Pyrrolidine-2-ones: Compounds with a pyrrolidine-2-one core structure, similar to RPR131247.
Organosulfonamides: Compounds containing sulfonamide groups, which are also found in RPR131247.
These similar compounds share some structural features with RPR131247 but differ in their specific functional groups and overall molecular architecture, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C19H19N5O4S2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-hydroxy-3-[[(3S)-2-oxo-3-(thieno[3,2-b]pyridin-2-ylsulfonylamino)pyrrolidin-1-yl]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C19H19N5O4S2/c20-18(21)11-3-4-15(25)12(8-11)10-24-7-5-13(19(24)26)23-30(27,28)17-9-14-16(29-17)2-1-6-22-14/h1-4,6,8-9,13,23,25H,5,7,10H2,(H3,20,21)/t13-/m0/s1 |
InChI Key |
PQJGWYQPOHCEDO-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=C(C=CC(=C4)C(=N)N)O |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=C(C=CC(=C4)C(=N)N)O |
Origin of Product |
United States |
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